Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid is a complex organic compound often used in various scientific research fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl group. These structural features make it a valuable molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the fluorophenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. The final step often involves deprotection to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorophenyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of amino groups, facilitating the synthesis of peptides and other complex molecules. The fluorophenyl group can interact with various biological targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid: Similar structure but lacks the fluorine atom.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-fluorophenyl)pentanoic acid: Similar structure but with the fluorine atom in a different position.
Uniqueness
The presence of the fluorophenyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid provides unique properties, such as increased stability and specific interactions with biological targets. This makes it a valuable compound in various research applications.
Properties
Molecular Formula |
C26H24FNO4 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-fluorophenyl)pentanoic acid |
InChI |
InChI=1S/C26H24FNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
InChI Key |
QEYUCCGEZPPGKU-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origin of Product |
United States |
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